molecular formula C8H10ClN5O2 B13751480 1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine CAS No. 114176-54-4

1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine

Cat. No.: B13751480
CAS No.: 114176-54-4
M. Wt: 243.65 g/mol
InChI Key: HRYFRBYBBHAHFN-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine is a chemical compound with a unique structure that includes a pyrazine ring substituted with a chlorine atom and a guanidine group with an ethoxycarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine typically involves the reaction of 6-chloro-2-pyrazinecarboxylic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxide derivatives.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloro-2-pyrazinyl)-3-(methyl)guanidine
  • 1-(6-Chloro-2-pyrazinyl)-3-(phenyl)guanidine
  • 1-(6-Chloro-2-pyrazinyl)-3-(butyl)guanidine

Uniqueness

1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine is unique due to its ethoxycarbonyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds and makes it suitable for particular applications in research and industry.

Properties

CAS No.

114176-54-4

Molecular Formula

C8H10ClN5O2

Molecular Weight

243.65 g/mol

IUPAC Name

ethyl N-[(E)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]carbamate

InChI

InChI=1S/C8H10ClN5O2/c1-2-16-8(15)11-5-12-14-7-4-10-3-6(9)13-7/h3-5H,2H2,1H3,(H,13,14)(H,11,12,15)

InChI Key

HRYFRBYBBHAHFN-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)N/C=N/NC1=CN=CC(=N1)Cl

Canonical SMILES

CCOC(=O)NC=NNC1=CN=CC(=N1)Cl

Origin of Product

United States

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